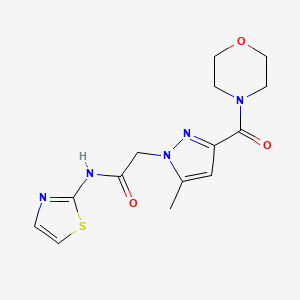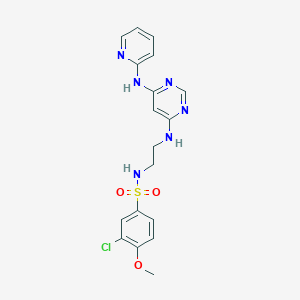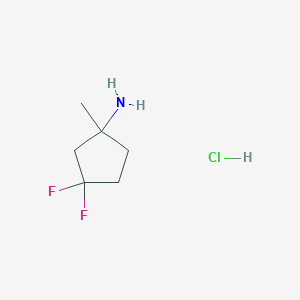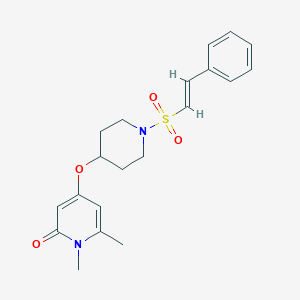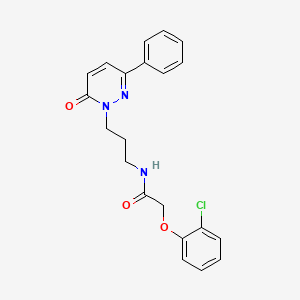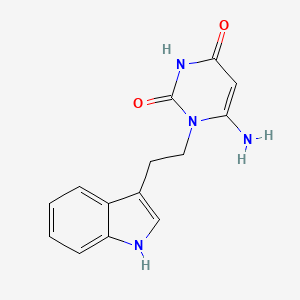
1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthetic routes for this compound may vary, but one possible method involves the reaction of 1H-indole-3-carbaldehyde with p-substituted acetophenones, followed by further transformations . Additional synthetic routes and optimization strategies can be explored through research.
Wissenschaftliche Forschungsanwendungen
Optical and Nonlinear Optical Applications
A study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives, which share structural similarities with the compound , highlighted their applications in optical and nonlinear optical (NLO) devices. These derivatives were synthesized and analyzed for their photoluminescence, molecular docking, and NLO properties. The study found these compounds to exhibit significant NLO characteristics, suggesting their utility in NLO device fabrications. This points towards the potential of similar pyrimidine derivatives in optical technologies (Mohan et al., 2020).
Drug Discovery and Antimicrobial Applications
Research has also focused on the synthesis of pyrimidine derivatives for drug discovery and antimicrobial applications. A study conducted by Shi et al. (2010) involved the synthesis of pyrimidine derivatives through a three-component reaction in aqueous media. These derivatives were structurally characterized, potentially affecting the substituents of aromatic aldehydes and indicating the versatility of pyrimidine compounds in chemical synthesis and possible therapeutic applications (Shi et al., 2010).
Nofal et al. (2011) synthesized new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. This study reveals the pharmacological potential of pyrimidine derivatives in developing new therapeutic agents (Nofal et al., 2011).
Antimicrobial and Antifungal Activities
Ashok et al. (2015) described the synthesis of a novel series of 2-ethoxyindol-3-ylidene derivatives with significant antimicrobial activity against various bacterial and fungal strains. This study underscores the antimicrobial potential of indol and pyrimidine-based compounds, suggesting their application in addressing resistant microbial strains (Ashok et al., 2015).
Eigenschaften
IUPAC Name |
6-amino-1-[2-(1H-indol-3-yl)ethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-12-7-13(19)17-14(20)18(12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,7-8,16H,5-6,15H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKSCMPJNSLMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=CC(=O)NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2705195.png)
![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2705198.png)
![N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B2705200.png)
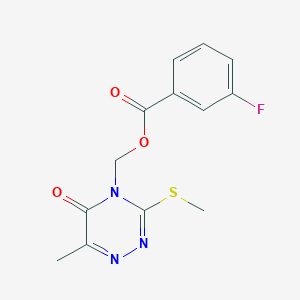
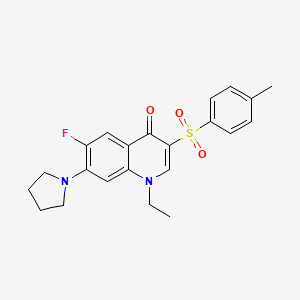
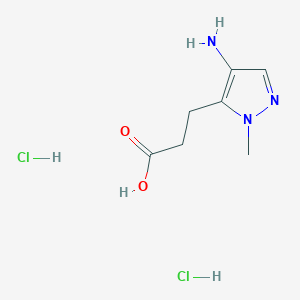
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)
